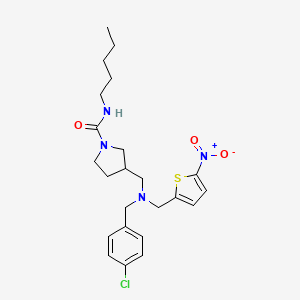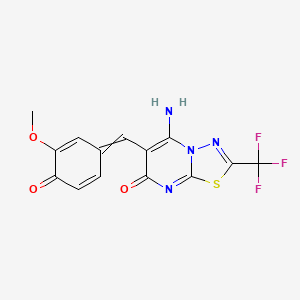
SBE-β-CD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBE-β-CD (Sulfobutylether-β-Cyclodextrin) is a derivative of β-cyclodextrin. It’s used as an excipient or a formulating agent to increase the solubility of poorly soluble agents .
Synthesis Analysis
The synthesis of SBE-β-CD involves ionic cross-linking between SBE-β-CD and other compounds. For instance, nanoparticles were prepared via ionic cross-linking between SBE-β-CD and CSH . The nanoparticles formed were uniform and stable .Molecular Structure Analysis
SBE-β-CD is a sulfobutylether β-cyclodextrin derivative. It’s a unique reproducible mixture of polyanionic β-cyclodextrin derivatives in which a sodium sulfonate salt is tethered to the lipophilic cyclodextrin cavity by a butyl ether group .Chemical Reactions Analysis
SBE-β-CD can form inclusion complexes with other compounds, improving their solubility and stability . For instance, it has been used to form a complex with BOS, enhancing BOS solubility up to 132.6-folds .Physical And Chemical Properties Analysis
SBE-β-CD is a homogeneous, non-hygroscopic, and crystalline substance . It forms stable complexes with a high water solubility .Scientific Research Applications
Ophthalmic Delivery System
SBE-β-CD has been used in the development of a Dexamethasone Ophthalmic Delivery System for anti-inflammatory therapy . This system uses mucoadhesive nanoparticles (NPs) to improve the residence time of Dexamethasone (DEX) on the corneal mucosa, enhancing the drug’s solubility and bioavailability .
pH-responsive Drug Release
SBE-β-CD has been used in the development of a pH-responsive drug release system . This system is designed to improve the oral bioavailability of poultry protein drugs, which have traditionally been delivered by injections .
Solubility and Stability Enhancer
SBE-β-CD has potential applications as a solubility and stability enhancer . It can significantly enhance the solubility of insoluble substances, reducing the contact between the guest and the environment .
Chiral Selective Analytical Reagents
SBE-β-CD can be used as chiral selective analytical reagents . This application takes advantage of the reversible and competitive inclusion of SBE-β-CD .
Encapsulation of Dyes and Sensor Modification
SBE-β-CD has been widely used in biomedical engineering for the encapsulation of dyes and sensor modification . This application helps to expand the range of uses for SBE-β-CD .
Anti-Leukemic Therapy
SBE-β-CD has been used in the development of anti-leukemic therapies . The study investigated the formation of inclusion complexes between Thymoquinone (TQ) and SBE-β-CD and evaluated their effects on leukemia cell growth and telomerase activity .
Mechanism of Action
Target of Action
Sulfobutylether-β-cyclodextrin primarily targets poorly soluble drugs . It has a unique ability to act as a molecular container by entrapping a wide range of guest molecules in its internal cavity . This makes it a remarkable excipient to improve drug apparent solubility, stability, and bioavailability .
Mode of Action
Sulfobutylether-β-cyclodextrin interacts with its targets through a process known as inclusion complexation . This process involves the encapsulation of the drug molecule within the cyclodextrin cavity, providing a protective shield that enhances the solubility and chemical stability of the drug . Due to its polyanionic nature, Sulfobutylether-β-cyclodextrin interacts particularly well with cationic drugs .
Biochemical Pathways
The biochemical pathways affected by Sulfobutylether-β-cyclodextrin primarily involve the solubilization and stabilization of drugs. By forming inclusion complexes with drugs, Sulfobutylether-β-cyclodextrin enhances their solubility and stability, thereby improving their pharmacological properties .
Pharmacokinetics
Complexes between Sulfobutylether-β-cyclodextrin and various drugs have been shown to rapidly dissociate after parenteral drug administration, resulting in superior oral bioavailability of poorly water-soluble drugs .
Result of Action
The result of Sulfobutylether-β-cyclodextrin’s action is the enhanced bioavailability of insoluble or sparingly soluble drugs by improving their solubility, dissolution, and permeability . This leads to an increase in the effectiveness of the drug and potentially reduces the required dosage, thereby minimizing potential side effects .
Action Environment
The action of Sulfobutylether-β-cyclodextrin can be influenced by environmental factors such as pH. For instance, the release rate of a drug from a Sulfobutylether-β-cyclodextrin complex was found to be 85.4% at pH = 5.0 within 8 hours, indicating that the drug delivery system is suitable for the targeted release of anti-cancer drugs .
Future Directions
SBE-β-CD has promising applications in drug delivery systems. It can be used to improve the oral bioavailability of drugs . Moreover, it can be used to develop new drug delivery systems, such as nanoparticles, for targeted and controlled release of drugs .
Relevant Papers Several papers have been published on SBE-β-CD. For instance, a paper discussed the controlled synthesis of CSH/SBE-β-CD nanoparticles and their application for loading and pH-responsive drug release . Another paper discussed the utility of SBE-β-CD inclusion complexes in drug delivery .
properties
| { "Design of the Synthesis Pathway": "SBE-β-CD can be synthesized by the reaction of beta-cyclodextrin with chloroacetic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Beta-cyclodextrin", "Chloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add beta-cyclodextrin to a reaction vessel", "Add chloroacetic acid to the reaction vessel", "Add sodium hydroxide to the reaction vessel", "Heat the reaction mixture at 70-80°C for 24-48 hours", "Cool the reaction mixture and adjust the pH to 6-7 using hydrochloric acid", "Filter the resulting product and wash with water", "Dry the product at 50-60°C" ] } | |
CAS RN |
182410-00-0 |
Product Name |
SBE-β-CD |
Molecular Weight |
1134.987 |
IUPAC Name |
beta-cyclodextrin sulfobutyl ether sodium salts. |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-37-23(56)30(63)44(78-16)86-38-17(10-52)81-47(33(66)26(38)59)90-42-21(14-76-5-1-3-7-92(70,71)72)84-50(36(69)29(42)62)89-41-20(13-55)80-46(32(65)25(41)58)87-39-18(11-53)82-48(34(67)27(39)60)91-43-22(15-77-6-2-4-8-93(73,74)75)83-49(35(68)28(43)61)88-40-19(12-54)79-45(85-37)31(64)24(40)57;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |
InChI Key |
DAPJRWOSCRZIPT-UHFFFAOYSA-L |
SMILES |
OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O |
Appearance |
Solid powder |
Purity |
Purity: >98% (HPLC) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)
![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)


![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
